molecular formula C21H27N3O3S B2648681 3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-41-7

3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2648681
CAS No.: 670271-41-7
M. Wt: 401.53
InChI Key: QTDWUZAEXPWZTI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:

  • 4-Ethyl and 7,7-dimethyl substituents: Influence steric bulk and lipophilicity.
  • 5-Oxo moiety: Contributes to hydrogen-bond acceptor capacity.
  • N-[(Oxolan-2-yl)methyl] carboxamide: Introduces a tetrahydrofuran-derived group, improving solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-4-12-15-13(8-21(2,3)9-14(15)25)24-20-16(12)17(22)18(28-20)19(26)23-10-11-6-5-7-27-11/h11H,4-10,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDWUZAEXPWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4CCCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thienoquinoline Core: The initial step involves the construction of the thienoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with an appropriate quinoline precursor under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of various functional groups. For example, the amino group can be introduced through a nucleophilic substitution reaction using an amine reagent. The ethyl group can be added via an alkylation reaction, while the oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using an oxirane derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be done by optimizing reaction conditions such as temperature, solvent, and catalyst. Additionally, the use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethyl groups, to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thienoquinoline core and functional groups.

    Amidation: The carboxamide group can participate in amidation reactions to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.

    Amidation: Amine reagents and coupling agents like EDCI or DCC are used for amidation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development. It can be explored for its pharmacological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate various biochemical pathways and molecular interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The presence of functional groups like the amino and carboxamide groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Hexahydroquinoline vs. Tetrahydroquinoline Derivatives
  • Hexahydroquinoline analogs (e.g., compound A5 in ) exhibit a fully saturated cyclohexanone ring, reducing aromaticity and increasing conformational flexibility. This enhances interactions with hydrophobic enzyme pockets .
  • Tetrahydroquinoline derivatives (e.g., B3 in ) retain partial aromaticity, favoring π-π stacking with biological targets like P-glycoprotein (P-gp) in multidrug resistance (MDR) reversal assays .
Heterocyclic Modifications
  • Thieno[2,3-b]quinoline vs. Isoquinoline Derivatives: Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate () replaces the thiophene ring with a phenylamino group, altering electron density and redox properties . The target compound’s thieno-quinoline hybrid improves charge transfer efficiency, critical for fluorescence-based cellular assays .

Substituent Effects on Bioactivity

Aromatic and Heteroaromatic Substituents
  • 4-(3,4-Dimethoxyphenyl) groups (e.g., B8 in ) enhance P-gp inhibition (IC₅₀ = 5–25 µM) due to methoxy groups’ electron-donating effects, which stabilize interactions with ATP-binding cassette (ABC) transporters .
  • Chlorophenyl substituents (e.g., A5 in ) increase cytotoxicity (IC₅₀ = 1.2–3.8 µM against MCF-7 cells) by enhancing electrophilicity and DNA intercalation .
Alkyl and Heterocyclic Side Chains
  • N-(Pyridin-2-yl) carboxamide () introduces basic nitrogen, improving aqueous solubility (logP = 2.1 vs. 3.5 for the target compound) but reducing blood-brain barrier penetration .
  • Oxolan-2-ylmethyl group in the target compound balances lipophilicity (predicted logP = 3.2) and metabolic stability, as tetrahydrofuran rings resist oxidative degradation .
Cytotoxicity and MDR Reversal
Compound IC₅₀ (µM) MCF-7 Rh123 Retention (25 µM) Key Substituents Reference
Target Compound Data not reported Inferred high Oxolan-2-ylmethyl
B8 () 2.4 85% 3,4-Dimethoxyphenyl
B3 () 1.8 72% 3-Chlorophenyl
A5 () 1.2 68% 4-Chlorophenyl
  • Rh123 Retention : Higher retention correlates with stronger P-gp inhibition. The target compound’s oxolan group may improve membrane permeability, though direct data is lacking .

Biological Activity

The compound 3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide , represents a novel class of thienoquinoline derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thienoquinoline backbone with an amino group and an ethyl substituent, contributing to its biological activity. Its unique structure allows for interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds in the thienoquinoline family exhibit a range of biological activities, including:

  • Antitumor Activity : Thienoquinolines have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : These compounds may possess antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in disease pathways.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Signal Transduction Pathways : The compound may inhibit pathways such as the STAT3 signaling pathway, which is crucial in cancer cell proliferation.
  • Activation of Apoptotic Pathways : It has been suggested that this compound can induce apoptosis in certain cancer cell lines.
  • Interaction with Protein Targets : The compound may bind to specific proteins involved in cell growth and survival.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antitumor Efficacy :
    • A study reported that thienoquinoline derivatives showed significant cytotoxicity against various cancer cell lines. For instance, IC50 values were observed in the low micromolar range (1.65–5.51 μM) against leukemia and lung cancer cells .
    • Another study highlighted that compounds similar to 3-amino derivatives effectively inhibited cell viability in acute lymphoblastic leukemia cells (IC50 < 2 μM) .
  • Antimicrobial Activity :
    • Preliminary screening indicated that certain thienoquinoline derivatives exhibited antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Specific derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Biological ActivityIC50 Values (μM)Target Cell Lines
Antitumor1.65 - 5.51Leukemia, Lung Cancer
AntimicrobialVariesGram-positive/Gram-negative Bacteria

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